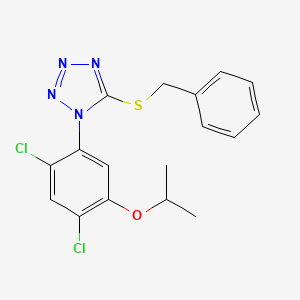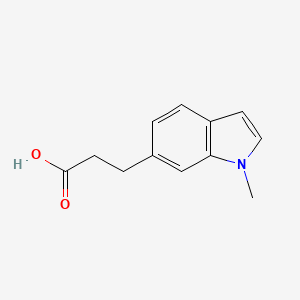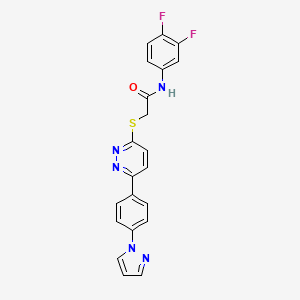![molecular formula C14H20N4O B2950923 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine CAS No. 2202045-65-4](/img/structure/B2950923.png)
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is an intriguing compound with a unique structure, characterized by the presence of a pyrazolo[1,5-a]pyrimidine core linked to a piperidine moiety through a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine typically involves multiple steps, beginning with the preparation of the pyrazolo[1,5-a]pyrimidine core. This is often synthesized through a cyclization reaction involving suitable precursors under controlled conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, facilitated by the presence of the methyl bridge.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis often leverages catalytic processes to optimize yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine is known to undergo a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are pivotal in modifying the compound for specific applications.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Conditions such as pH, temperature, and solvent polarity play crucial roles in these processes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield higher oxidation state derivatives, while reduction can lead to more saturated compounds. Substitution reactions typically result in derivatives with varied functional groups attached to the piperidine or pyrazolo[1,5-a]pyrimidine cores.
Scientific Research Applications
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine has found applications across multiple disciplines:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : In studying enzyme interactions and receptor binding due to its unique structure.
Medicine: : Potential therapeutic uses, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry: : Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, resulting in various effects. The compound's structure allows it to fit into active sites of enzymes or bind to receptor sites, influencing their activity and thereby modulating physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperazine
4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]morpholine
While these compounds share structural similarities with 4-[({2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}oxy)methyl]piperidine, differences in their ring systems (piperidine vs. piperazine/morpholine) impart unique properties and reactivity profiles. The piperidine variant, for instance, may exhibit different binding affinities or solubility characteristics, highlighting its uniqueness.
Properties
IUPAC Name |
2,5-dimethyl-7-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-8-14(18-13(16-10)7-11(2)17-18)19-9-12-3-5-15-6-4-12/h7-8,12,15H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSYPWHLSFYNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2OCC3CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2950841.png)

![5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2950843.png)
![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950844.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2950849.png)

![2-((3,5-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-mesitylacetamide](/img/structure/B2950851.png)
![7-(2,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950853.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-bromobenzamide hydrochloride](/img/structure/B2950855.png)

![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950860.png)
![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)
